molecular formula C26H32N8O2 B2617985 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 714927-12-5

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2617985
CAS No.: 714927-12-5
M. Wt: 488.596
InChI Key: VSEASPGQAYOQOO-UHFFFAOYSA-N
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Description

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemically synthesized small molecule with a molecular formula of C38H40N8O2 . This complex pyrimidine derivative is characterized by its dual 4-benzylpiperazine substituents and a nitro functional group, a structure often associated with significant biological activity in medicinal chemistry research. Compounds featuring pyrimidine and piperazine cores are frequently investigated for their potential to interact with various biological targets. Structural analogs, particularly N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been identified as potent inhibitors of deubiquitinating enzymes like the USP1/UAF1 complex, showing promising anticancer activity in models of nonsmall cell lung cancer . Furthermore, related heterocyclic compounds, specifically 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives, demonstrate a range of pharmacological properties, including antiviral, psychotropic, and anticancer activities . These characteristics make such chemical scaffolds a valuable starting point for developing new therapeutic agents and biochemical probes. This product is intended for research and development purposes by qualified personnel only. It is not for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only.

Properties

IUPAC Name

2,6-bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O2/c27-24-23(34(35)36)25(32-15-11-30(12-16-32)19-21-7-3-1-4-8-21)29-26(28-24)33-17-13-31(14-18-33)20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEASPGQAYOQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of nitro and amine groups. The final step involves the attachment of benzylpiperazine groups through nucleophilic substitution reactions. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzylpiperazine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and amine groups play a crucial role in these interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural differences among analogues lie in the substituents at positions 2, 4, and 6 of the pyrimidine core:

Compound Name Substituents (Positions 2, 6) Position 4 Substituent Nitro Group (Position 5)
Target Compound 4-Benzylpiperazine Amine Present
2-Chloro-N-[...]phenyl]-5-nitropyrimidin-4-amine (25) Chlorine Aryl-silyl ether Present
2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine (17) Methylamino Methyl Present
  • The aromatic benzyl groups may engage in π-π stacking interactions with biological targets.
  • Compound 25: Features a bulky tris(propan-2-yl)silyl group at position 4, which could hinder metabolic degradation but may reduce bioavailability due to steric effects.
  • Compound 17: Simpler methylamino and methyl substituents result in lower molecular weight and higher polarity, likely improving solubility but limiting tissue penetration .

Physicochemical Properties

Property Target Compound (Inferred) Compound 25 Compound 17
Molecular Weight ~600 g/mol Not reported 309.3 g/mol
Melting Point Likely <200°C (amorphous) Not reported 234–235°C
Solubility Low aqueous solubility Moderate in organic solvents High in polar solvents
Lipophilicity (LogP) High (~4–5) Very high (bulky silyl) Low (~1–2)
  • The target compound’s high lipophilicity may favor blood-brain barrier penetration, whereas compound 17’s polarity suits it for intravenous administration.

Biological Activity

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with two benzylpiperazine groups and a nitro group. Its molecular formula is C21H26N6O2C_{21}H_{26}N_{6}O_{2} with a molecular weight of approximately 394.47 g/mol. The structure can be represented as follows:

Chemical Structure C21H26N6O2\text{Chemical Structure }\quad \text{C}_{21}\text{H}_{26}\text{N}_{6}\text{O}_{2}

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds with nitropyrimidine moieties have been studied for their ability to inhibit tumor growth.
  • Antimicrobial Properties : The piperazine derivatives are known for their broad-spectrum antimicrobial activity.
  • CNS Activity : Some piperazine derivatives have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Antitumor Activity

A study investigating the antitumor effects of various pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15.3Apoptosis induction
Similar Compound AMCF710.5G2/M arrest
Similar Compound BA54912.0Apoptosis induction

Antimicrobial Activity

Another study focused on the antimicrobial properties of piperazine derivatives, highlighting that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

CNS Activity

Research involving molecular docking studies indicated that the compound could interact with serotonin receptors, suggesting its potential as an anxiolytic or antidepressant agent. The binding affinity was comparable to known piperazine-based drugs.

Q & A

What are the optimal synthetic routes for 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine, and how can reaction conditions be controlled to maximize yield and purity?

Basic:
The synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. For example, reacting 5-nitropyrimidine derivatives with benzylpiperazine under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile. Monitoring via thin-layer chromatography (TLC) ensures intermediate formation, while spectroscopic methods (e.g., 1H^1H-NMR, LC-MS) confirm purity and structural integrity .

Advanced:
Scalability challenges arise from competing side reactions (e.g., over-alkylation). Optimizing stoichiometry (e.g., using excess benzylpiperazine) and solvent choice (e.g., DMSO for enhanced solubility) can mitigate this. Microwave-assisted synthesis may reduce reaction times and improve regioselectivity. For stereochemical control, chiral auxiliaries or catalysts could be explored, though no studies specific to this compound are reported .

How can crystallographic techniques elucidate the molecular structure of this compound, and what software tools are recommended for data refinement?

Basic:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust handling of displacement parameters and hydrogen bonding networks . WinGX provides an integrated environment for data processing and visualization .

Advanced:
For twinned or high-resolution data, SHELXL’s twin refinement tools (e.g., BASF parameter) and anisotropic displacement modeling improve accuracy. Hydrogen bonding and weak interactions (e.g., C–H⋯π) can be analyzed using Mercury or PLATON. For charge density studies, multipole refinement via programs like MoPro may elucidate electron distribution in the nitro and amine groups .

What methodologies are employed to investigate the biological activity of this compound, particularly its interaction with dopamine receptors?

Basic:
Receptor binding assays using radiolabeled ligands (e.g., 3H^3H-spiperone for D2/D3 receptors) in transfected cell lines (e.g., HEK-293) provide affinity (KiK_i) and selectivity data. Functional assays (e.g., cAMP inhibition) assess agonist/antagonist behavior .

Advanced:
Structure-activity relationship (SAR) studies can modify substituents (e.g., benzyl groups on piperazine) to enhance selectivity for D3 over D2 receptors. Computational docking (e.g., AutoDock Vina) into receptor homology models (based on PDB: 3PBL) identifies key interactions, such as π-π stacking with Phe346 in the D3 receptor .

How should researchers resolve contradictions in spectroscopic or crystallographic data obtained for this compound?

Basic:
Cross-validate NMR data with alternative techniques (e.g., 13C^{13}C-NMR DEPT for carbon assignment). For crystallography, check for twinning or disorder using R-factor metrics (Rint<0.05R_{\text{int}} < 0.05) and residual density maps .

Advanced:
Polymorphism may explain discrepancies. Screen crystallization conditions (e.g., solvent evaporation vs. diffusion) to isolate different forms. Pair distribution function (PDF) analysis of X-ray powder data can detect amorphous phases. Computational chemistry (e.g., conformational search via Gaussian) identifies energetically favorable conformers that match experimental data .

What computational approaches are suitable for predicting the reactivity and stability of this compound under various conditions?

Basic:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability. Solvent effects (e.g., polarizable continuum models) simulate stability in aqueous vs. lipid environments .

Advanced:
Molecular dynamics (MD) simulations (e.g., AMBER force field) model degradation pathways under thermal stress (e.g., nitro group reduction). Transition state analysis (e.g., IRC in Gaussian) identifies intermediates in hydrolysis or photodegradation. QSPR models correlate substituent effects (e.g., electron-withdrawing nitro) with shelf-life predictions .

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